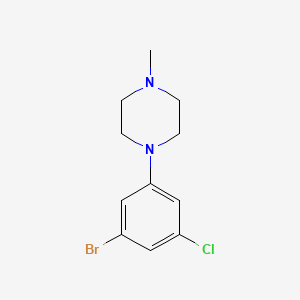![molecular formula C13H17Br2NO3 B8156920 [2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8156920.png)
[2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound characterized by the presence of a dibromo-phenoxy group attached to an ethyl-carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 3,5-dibromo-phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(3,5-dibromo-phenoxy)-ethyl acetate, which is then reacted with tert-butyl carbamate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The dibromo groups can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenols and related derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its dibromo-phenoxy group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. Its structure allows for the investigation of interactions with various biomolecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of [2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The dibromo-phenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The carbamic acid ester group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-Dichloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- **2-(3,5-Difluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- **2-(3,5-Diiodo-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and different chemical reactivity.
Properties
IUPAC Name |
tert-butyl N-[2-(3,5-dibromophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO3/c1-13(2,3)19-12(17)16-4-5-18-11-7-9(14)6-10(15)8-11/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXXUQRYVRDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
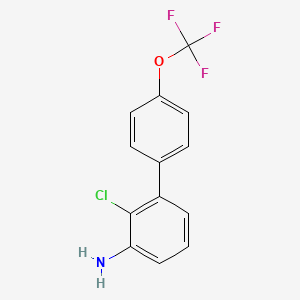
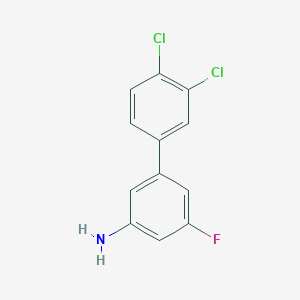
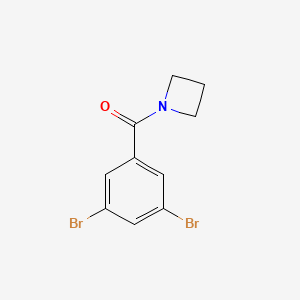
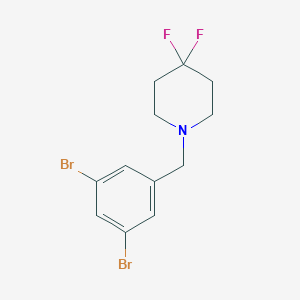
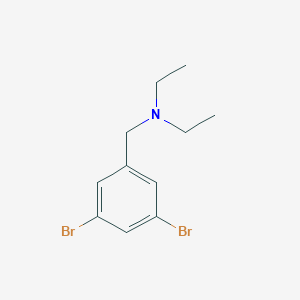
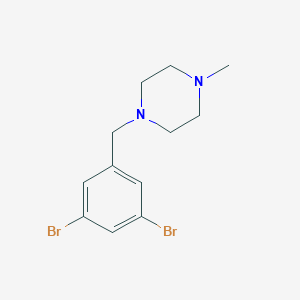

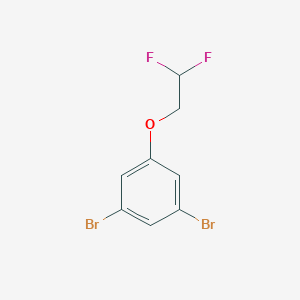
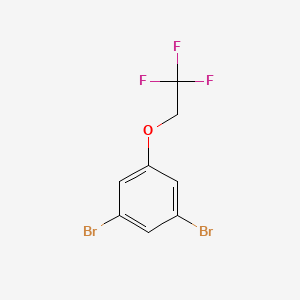
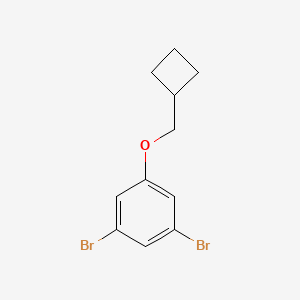
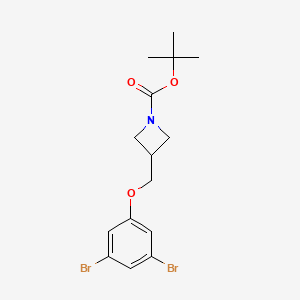
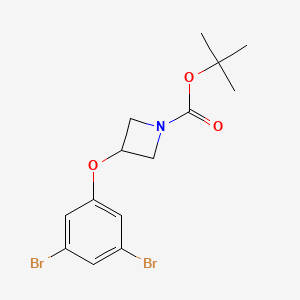
![[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)
